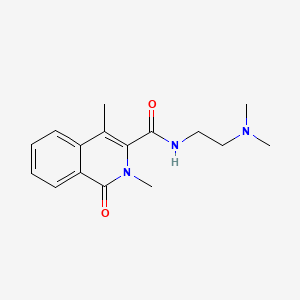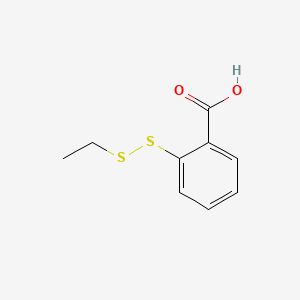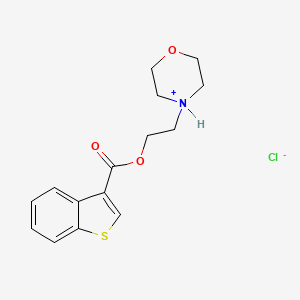
1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- is a quaternary ammonium compound. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its structure includes a long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil phases.
Métodos De Preparación
The synthesis of 1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- typically involves a multi-step process. The initial step often includes the reaction of a suitable amine with an alkylating agent to form the quaternary ammonium compound. The reaction conditions usually require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate membrane interactions.
Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of 1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- involves its interaction with lipid bilayers and proteins. The hydrophobic tail inserts into lipid membranes, disrupting their structure, while the hydrophilic head interacts with aqueous environments. This dual interaction can lead to changes in membrane permeability and protein function .
Comparación Con Compuestos Similares
Similar compounds include:
1-Propanaminium, 3-hydroxy-N-(3-hydroxypropyl)-N,N-dimethyl-, chloride: This compound has similar surfactant properties but differs in its halide component.
1-Propanaminium, 3-amino-N-(3-hydroxypropyl)-N,N-dimethyl-, chloride: Another quaternary ammonium compound with different functional groups, leading to varied applications.
1-Propanaminium, 3-hydroxy-N,N,N-tris(3-hydroxypropyl)-, chloride: This compound has multiple hydroxypropyl groups, enhancing its solubility and interaction with biological membranes.
Propiedades
Número CAS |
124581-94-8 |
|---|---|
Fórmula molecular |
C27H58INO2S |
Peso molecular |
587.7 g/mol |
Nombre IUPAC |
3-hydroxypropyl-(2-methoxy-3-octadecylsulfanylpropyl)-dimethylazanium;iodide |
InChI |
InChI=1S/C27H58NO2S.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-31-26-27(30-4)25-28(2,3)22-21-23-29;/h27,29H,5-26H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
IHOUGVVNZWYVIB-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCSCC(C[N+](C)(C)CCCO)OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


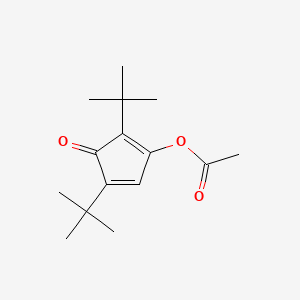
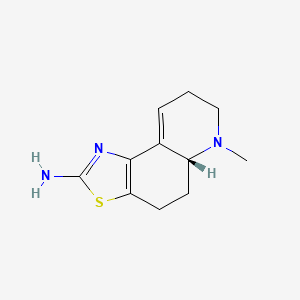

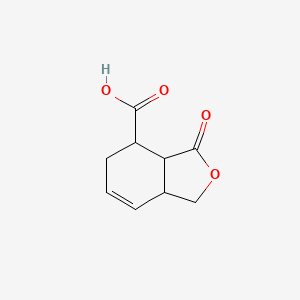
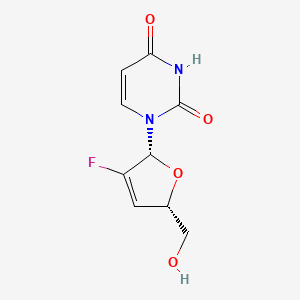


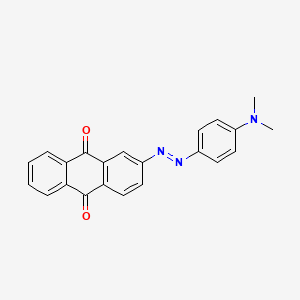

![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)

